1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine
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Overview
Description
1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine is a chemical compound characterized by its unique structure, which includes a cyclohexane ring bonded to two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine typically involves the reaction of (1R,2R)-1,2-diaminocyclohexane with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A related compound with similar structural features but different functional groups.
(1S,2S)-Cyclohexane-1,2-diamine: Another stereoisomer with distinct properties and applications.
Uniqueness
1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine is unique due to its specific combination of cyclohexane and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
823191-89-5 |
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Molecular Formula |
C16H30N2 |
Molecular Weight |
250.42 g/mol |
IUPAC Name |
1-[(1R,2R)-2-piperidin-1-ylcyclohexyl]piperidine |
InChI |
InChI=1S/C16H30N2/c1-5-11-17(12-6-1)15-9-3-4-10-16(15)18-13-7-2-8-14-18/h15-16H,1-14H2/t15-,16-/m1/s1 |
InChI Key |
RXGSKYIAASGAOR-HZPDHXFCSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCCC[C@H]2N3CCCCC3 |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2N3CCCCC3 |
Origin of Product |
United States |
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